molecular formula C12H15F2NO B1414722 (Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine CAS No. 1019504-37-0

(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine

Cat. No.: B1414722
CAS No.: 1019504-37-0
M. Wt: 227.25 g/mol
InChI Key: SXYVURMQEJBVQO-UHFFFAOYSA-N
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Description

The compound "(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine" is a secondary amine featuring a cyclopropylmethyl group attached to a benzylamine scaffold substituted with a difluoromethoxy group at the ortho-position of the phenyl ring. This structural combination introduces unique physicochemical properties, such as enhanced conformational rigidity (due to the cyclopropane ring) and altered electronic characteristics (via the difluoromethoxy substituent).

Properties

IUPAC Name

1-cyclopropyl-N-[[2-(difluoromethoxy)phenyl]methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-12(14)16-11-4-2-1-3-10(11)8-15-7-9-5-6-9/h1-4,9,12,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYVURMQEJBVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC=CC=C2OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound has the following molecular formula: C12H15F2NOC_{12}H_{15}F_{2}NO. Its structure includes a cyclopropylmethyl group and a 2-(difluoromethoxy)phenylmethyl group attached to an amine. The unique combination of these groups contributes to its distinct chemical properties, which may influence its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₅F₂NO
Molecular Weight227.25 g/mol
CAS Number1019611-36-9
IUPAC Name1-cyclopropyl-N-[[2-(difluoromethoxy)phenyl]methyl]methanamine

The biological activity of (Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine is primarily attributed to its interactions with specific molecular targets within biological systems. The amine group allows for potential binding to receptors and enzymes, modulating their activity.

Potential Mechanisms Include:

  • Receptor Modulation : Binding to neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in metabolic pathways.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds with similar structures exhibit antidepressant and anxiolytic effects. Studies suggest that (Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine may possess similar pharmacological properties due to its ability to interact with serotonin and norepinephrine receptors.

Case Studies

  • Study on Antidepressant Effects :
    • Objective : To evaluate the effects of similar compounds on depression models.
    • Findings : Compounds with cyclopropyl and difluoromethoxy groups showed significant reduction in depressive behaviors in animal models, suggesting potential efficacy for (Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine.
  • Cancer Cell Line Study :
    • Objective : To assess the cytotoxic effects of structurally related compounds on cancer cell lines.
    • Findings : Related amine compounds demonstrated inhibition of cell proliferation in breast and lung cancer cells, indicating a need for further investigation into (Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine's potential as an anticancer agent.

Research Findings

Recent studies have focused on the synthesis and characterization of (Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine, exploring its chemical reactivity and potential applications in medicinal chemistry. The compound's unique properties make it a candidate for further research into therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Amine Group

The compound’s cyclopropylmethyl group distinguishes it from closely related amines. For example:

  • {[2-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine (InChIKey: YKWDZARRPIDMPM-UHFFFAOYSA-N): This analog replaces the cyclopropylmethyl group with a branched isopropyl group.
  • {[2-(Difluoromethoxy)phenyl]methyl}(propyl)amine (InChIKey: Not explicitly provided): The linear propyl chain may confer greater flexibility, which could reduce target specificity in biological systems compared to the rigid cyclopropylmethyl group .

Role of the Difluoromethoxy Substituent

The ortho-difluoromethoxy group is a critical pharmacophore in multiple drug candidates. For instance:

  • 5-(Difluoromethoxy)-2-[(RS)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1-methyl-1H-benzimidazole: This benzimidazole derivative, used in proton-pump inhibitors, demonstrates how the difluoromethoxy group enhances acid stability and bioavailability compared to non-fluorinated analogs . While the core structure differs from the target amine, the electronic effects of the difluoromethoxy group (e.g., electron-withdrawing properties, metabolic resistance) remain relevant .

Cyclopropyl-Containing Analogs

  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropane-1-amine (CPA): This compound shares the cyclopropylamine motif but lacks the benzyl-linked difluoromethoxy group. CPA’s stereochemistry and cyclopropane ring are associated with improved binding to monoamine transporters, suggesting that the cyclopropylmethyl group in the target compound may similarly influence receptor interactions .

Data Table: Key Structural and Commercial Comparisons

Compound Name Substituent (Amine) Substituent (Phenyl) Key Feature Commercial Availability (Suppliers)
(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine Cyclopropylmethyl 2-Difluoromethoxy Rigid cyclopropane, fluorinated ether Not explicitly listed
{[2-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine Isopropyl 2-Difluoromethoxy Branched alkyl, higher lipophilicity 2 suppliers
{[2-(Difluoromethoxy)phenyl]methyl}(propyl)amine Propyl 2-Difluoromethoxy Linear alkyl, conformational flexibility 3 suppliers
CPA Cyclopropane-1-amine 3,4-Difluoro Stereospecific, transporter affinity Not disclosed

Research Implications and Gaps

  • Pharmacological Potential: The cyclopropylmethyl group may enhance metabolic stability and target engagement compared to flexible alkylamines, as seen in CPA’s applications . However, the absence of published activity data for the target compound limits definitive conclusions.
  • Synthetic Accessibility : Supplier listings for simpler analogs (e.g., propyl/isopropyl derivatives) suggest feasible synthesis routes for the cyclopropylmethyl variant, though steric hindrance may pose challenges .
  • Need for Further Studies : Comparative studies on binding affinity, logP, and metabolic stability across this amine series are critical to validate structure-activity relationships.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine
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(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine

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